

# Comparative analysis of 4-Amino-N-methylbenzeneethanesulfonamide vs. sulfamethoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:

4-Amino-Nmethylbenzeneethanesulfonamide

Cat. No.:

B113387

Get Quote

# Comparative Analysis: 4-Amino-N-methylbenzeneethanesulfonamide vs. Sulfamethoxazole

Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following comparative analysis is provided for informational purposes. A significant disparity exists in the publicly available scientific literature for the two compounds. Sulfamethoxazole is a well-documented and widely used antibiotic, with extensive data on its pharmacology and clinical use. In contrast, **4-Amino-N-methylbenzeneethanesulfonamide** is not a commonly recognized pharmaceutical agent, and data regarding its biological activity, pharmacokinetics, and clinical efficacy are scarce. It is primarily documented as a chemical intermediate in the synthesis of other compounds. This guide presents the available information and highlights the data gaps for **4-Amino-N-methylbenzeneethanesulfonamide**, using sulfamethoxazole as a well-characterized benchmark for comparison within the sulfonamide class.

### Introduction



Sulfonamide antibiotics have been a cornerstone of antimicrobial therapy for decades. Their mechanism of action, involving the inhibition of bacterial folic acid synthesis, provides a broad spectrum of activity against various pathogens. This guide offers a comparative overview of sulfamethoxazole, a widely used sulfonamide, and **4-Amino-N-**

**methylbenzeneethanesulfonamide**, a lesser-known compound within the same chemical class. The objective is to present a side-by-side analysis of their properties based on available data, to aid researchers in understanding their potential similarities and differences.

# **Physicochemical Properties**

A molecule's physicochemical properties are fundamental to its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the available data for both compounds.

| Property             | 4-Amino-N-<br>methylbenzeneethanesulfo<br>namide                  | Sulfamethoxazole                              |
|----------------------|-------------------------------------------------------------------|-----------------------------------------------|
| Molecular Formula    | C <sub>8</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub> S[1] | C10H11N3O3S[2]                                |
| Molecular Weight     | 200.26 g/mol [1][3]                                               | 253.28 g/mol [4]                              |
| CAS Number           | 98623-16-6[5]                                                     | 723-46-6[4]                                   |
| Appearance           | White to off-white solid[6]                                       | White crystalline powder[7]                   |
| Water Solubility     | Soluble[6]                                                        | 3942 mg/L (25°C, calculated)                  |
| logP (Octanol/Water) | 0.1[3]                                                            | 0.89[8]                                       |
| рКа                  | Data not available                                                | 1.8 (amino group), 5.7<br>(sulfonamide group) |
| Melting Point        | Data not available                                                | 168 °C[7]                                     |

# Pharmacodynamics and Mechanism of Action

Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of dihydrofolic acid in bacteria. This, in turn, prevents the formation



of tetrahydrofolic acid, a crucial cofactor in the synthesis of nucleic acids and amino acids.

**4-Amino-N-methylbenzeneethanesulfonamide**: Limited information suggests that this compound exhibits antimicrobial activity by interfering with folic acid synthesis, which is characteristic of sulfonamides[1]. However, specific details regarding its spectrum of activity, potency (e.g., Minimum Inhibitory Concentrations - MICs), and potential for bactericidal versus bacteriostatic effects are not available in the public domain.

Sulfamethoxazole: Sulfamethoxazole is a well-characterized bacteriostatic antibiotic[9][10]. It has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including Streptococcus pneumoniae, Escherichia coli, Klebsiella species, Enterobacter species, and Haemophilus influenzae[11]. It is often used in combination with trimethoprim, which inhibits a subsequent step in the folic acid synthesis pathway, leading to a synergistic and often bactericidal effect[12][13][14].



Click to download full resolution via product page

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides and trimethoprim.

### **Pharmacokinetics**

The absorption, distribution, metabolism, and excretion (ADME) profile of a drug determines its therapeutic efficacy and dosing regimen.

**4-Amino-N-methylbenzeneethanesulfonamide**: There is no publicly available data on the pharmacokinetic properties of this compound.



Sulfamethoxazole: Sulfamethoxazole is rapidly and well-absorbed orally, with a bioavailability of 85-90%[12]. It distributes into most body tissues, including sputum, vaginal fluid, and middle ear fluid, and it can cross the placenta[9].

| Parameter                                | Sulfamethoxazole                                                                       |  |
|------------------------------------------|----------------------------------------------------------------------------------------|--|
| Bioavailability                          | 85-90% (oral)[12]                                                                      |  |
| Time to Peak Plasma Concentration (Tmax) | 1-4 hours[9][12]                                                                       |  |
| Plasma Protein Binding                   | ~70%[9][12]                                                                            |  |
| Volume of Distribution                   | 13 L[12]                                                                               |  |
| Metabolism                               | Primarily hepatic via N-acetylation (by NAT enzymes) and oxidation (by CYP2C9)[12][15] |  |
| Elimination Half-life                    | 10-12 hours[9][12][15]                                                                 |  |
| Excretion                                | Primarily renal, with about 20% as unchanged drug[9]                                   |  |

# **Clinical Efficacy and Applications**

**4-Amino-N-methylbenzeneethanesulfonamide**: This compound is primarily documented as a chemical intermediate in the synthesis of pharmaceuticals, such as the migraine medication Sumatriptan[16][17]. There are no established clinical applications for **4-Amino-N-methylbenzeneethanesulfonamide** as a therapeutic agent itself.

Sulfamethoxazole: Sulfamethoxazole, almost always in combination with trimethoprim (cotrimoxazole), is used to treat a variety of bacterial infections. Its FDA-approved indications include:

- Urinary tract infections[15][18]
- Acute otitis media in children[15]
- Acute exacerbations of chronic bronchitis[15]
- Shigellosis[15][18]



- Pneumocystis jirovecii pneumonia (PJP) treatment and prophylaxis[15][19]
- Traveler's diarrhea[15]

It is also used off-label for infections caused by methicillin-resistant Staphylococcus aureus (MRSA)[19][20].

#### **Mechanisms of Resistance**

Bacterial resistance to sulfonamides can emerge through several mechanisms.

**4-Amino-N-methylbenzeneethanesulfonamide**: Given the lack of studies on its antimicrobial effects, there is no specific information on resistance mechanisms to this compound. However, it is plausible that bacteria could develop resistance through mechanisms similar to those observed for other sulfonamides.

Sulfamethoxazole: Resistance to sulfamethoxazole can occur through:

- Target site modification: Chromosomal mutations in the folP gene, which codes for dihydropteroate synthase, can lead to a reduced binding affinity of the drug to the enzyme.
- Target bypass: Acquisition of plasmid-encoded, drug-resistant variants of dihydropteroate synthase (e.g., sul1, sul2 genes).
- Increased production of PABA: Overproduction of the natural substrate can outcompete the sulfonamide inhibitor.
- Decreased drug permeability and/or active efflux: Changes in the bacterial cell envelope can limit drug entry, or efflux pumps can actively remove the drug from the cell[21][22].





Click to download full resolution via product page

Caption: Key mechanisms leading to bacterial resistance against sulfonamides.

# **Experimental Protocols**

Detailed experimental protocols for **4-Amino-N-methylbenzeneethanesulfonamide** are not available. The following are standard methodologies used for the characterization of sulfonamides like sulfamethoxazole.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

- Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
- Methodology (Broth Microdilution):
  - Prepare a stock solution of the sulfonamide in a suitable solvent (e.g., DMSO).
  - Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.



- Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
- Include positive (no drug) and negative (no bacteria) growth controls.
- Incubate the plates at 35-37°C for 16-20 hours.
- The MIC is the lowest concentration of the drug at which there is no visible turbidity.

#### Protocol 2: Determination of Plasma Protein Binding

- Objective: To quantify the extent to which a drug binds to plasma proteins.
- Methodology (Equilibrium Dialysis):
  - Place plasma containing a known concentration of the drug into a dialysis bag or one chamber of a dialysis cell.
  - Place a protein-free buffer solution in the outer chamber. The two chambers are separated by a semi-permeable membrane.
  - Allow the system to equilibrate at a controlled temperature (e.g., 37°C) for a specified period.
  - After equilibration, measure the concentration of the drug in both the plasma and buffer chambers using a suitable analytical method (e.g., HPLC).
  - The percentage of protein binding is calculated from the difference in drug concentrations between the two chambers.





Click to download full resolution via product page

Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC).

## Conclusion



The comparative analysis reveals a stark contrast in the available scientific knowledge between **4-Amino-N-methylbenzeneethanesulfonamide** and sulfamethoxazole. Sulfamethoxazole is a well-established antibiotic with a comprehensive dataset supporting its clinical use. In contrast, **4-Amino-N-methylbenzeneethanesulfonamide** appears to be a chemical intermediate with limited to no publicly available data on its pharmacological properties.

For researchers and drug development professionals, this highlights the vast landscape of chemical compounds with potential biological activity that remain unexplored. While the structural features of **4-Amino-N-methylbenzeneethanesulfonamide** suggest it may function as a sulfonamide antimicrobial, extensive experimental validation is required to ascertain its activity, safety, and therapeutic potential. Future research could focus on synthesizing and evaluating this and similar compounds to explore new therapeutic avenues within the sulfonamide class.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Buy 4-Amino-N-methylbenzenemethanesulfonamide | 109903-35-7 [smolecule.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 4-Amino-N-methylbenzenemethanesulfonamide | C8H12N2O2S | CID 2778131 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sulfamethoxazole (CAS 723-46-6) Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 4-AMINO-N-METHYLBENZENEETHANESULFONAMIDE | CAS#:98623-16-6 | Chemsrc [chemsrc.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Sulfamethoxazole | 723-46-6 [chemicalbook.com]
- 8. env.go.jp [env.go.jp]
- 9. Sulfamethoxazole Wikipedia [en.wikipedia.org]



- 10. bocsci.com [bocsci.com]
- 11. drugs.com [drugs.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 14. Trimethoprim and Sulfamethoxazole Infectious Diseases MSD Manual Professional Edition [msdmanuals.com]
- 15. Trimethoprim Sulfamethoxazole StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. 4-Amino-N-methylbenzenemethanesulfonamide | 109903-35-7 | Benchchem [benchchem.com]
- 17. 4-Amino-N-methylbenzenemethanesulfonamide | 109903-35-7 [chemicalbook.com]
- 18. Trimethoprim/Sulfamethoxazole: Antibiotic Uses, Side Effects, Warnings [medicinenet.com]
- 19. Trimethoprim/sulfamethoxazole Wikipedia [en.wikipedia.org]
- 20. Sulfamethoxazole-Trimethoprim (Cotrimoxazole) for Skin and Soft Tissue Infections Including Impetigo, Cellulitis, and Abscess PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Comparative analysis of 4-Amino-N-methylbenzeneethanesulfonamide vs. sulfamethoxazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b113387#comparative-analysis-of-4-amino-n-methylbenzeneethanesulfonamide-vs-sulfamethoxazole]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com